molecular formula C13H18Cl2N2O3 B1426048 4-[2-(2-Chloro-4-nitrophenoxy)ethyl]piperidine hydrochloride CAS No. 1220032-55-2

4-[2-(2-Chloro-4-nitrophenoxy)ethyl]piperidine hydrochloride

Cat. No. B1426048
M. Wt: 321.2 g/mol
InChI Key: HYWJRJOLEFTMSQ-UHFFFAOYSA-N
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Description

4-[2-(2-Chloro-4-nitrophenoxy)ethyl]piperidine hydrochloride (4-[2-(2-CNPE)P]HCl) is a novel synthetic compound that has recently been developed for use in scientific research. 4-[2-(2-CNPE)P]HCl is a versatile and efficient reagent for a variety of applications and has been used in a variety of biochemical, physiological, and pharmacological studies.

Scientific Research Applications

Synthesis and Pharmacological Effects

  • Optical Activity and Pharmacological Properties : A study by Ashimori et al. (1991) focused on the synthesis of optically active compounds related to 4-[2-(2-Chloro-4-nitrophenoxy)ethyl]piperidine hydrochloride. They explored the antihypertensive effects and binding properties to cardiac membrane homogenates in rats, highlighting the compound's potential in cardiovascular research.

Molecular Structure and Chemical Properties

  • Molecular Structure Analysis : The work by Khan et al. (2013) involved the synthesis and structural analysis of a compound with similarities to 4-[2-(2-Chloro-4-nitrophenoxy)ethyl]piperidine hydrochloride. They reported on hydrogen bonding and C-H…π interactions, providing insights into the molecular behavior of such compounds.

Applications in Material Science

  • Copolymerization and Material Synthesis : Research conducted by Zeidan et al. (2021) involved the synthesis of novel trisubstituted ethylenes, including oxy ring-substituted compounds, and their copolymerization with styrene. This demonstrates the potential of 4-[2-(2-Chloro-4-nitrophenoxy)ethyl]piperidine hydrochloride derivatives in polymer and materials chemistry.

Biochemical and Pharmacological Research

  • Anti-Acetylcholinesterase Activity : Sugimoto et al. (1990) synthesized derivatives of 1-benzyl-4-[2-(N-benzoylamino)ethyl]piperidine and evaluated their anti-acetylcholinesterase activity, relevant to the treatment of conditions like Alzheimer's disease. This study Sugimoto et al. (1990) highlights the potential therapeutic applications of such compounds.

Exploration of Opiate Activity

  • Opiate Analgesics Development : Galt et al. (1989) explored the use of 1'-methylxanthene-9-spiro-4'-piperidines, which are structurally related to 4-[2-(2-Chloro-4-nitrophenoxy)ethyl]piperidine hydrochloride, to develop opiate analgesics with improved properties. Their study Galt et al. (1989) provides insights into the development of novel pain-relief medications.

properties

IUPAC Name

4-[2-(2-chloro-4-nitrophenoxy)ethyl]piperidine;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H17ClN2O3.ClH/c14-12-9-11(16(17)18)1-2-13(12)19-8-5-10-3-6-15-7-4-10;/h1-2,9-10,15H,3-8H2;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HYWJRJOLEFTMSQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CNCCC1CCOC2=C(C=C(C=C2)[N+](=O)[O-])Cl.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H18Cl2N2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

321.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-[2-(2-Chloro-4-nitrophenoxy)ethyl]piperidine hydrochloride

CAS RN

1220032-55-2
Record name Piperidine, 4-[2-(2-chloro-4-nitrophenoxy)ethyl]-, hydrochloride (1:1)
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1220032-55-2
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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